molecular formula C16H15NO7S B1680437 S3I-201 CAS No. 501919-59-1

S3I-201

Cat. No. B1680437
Key on ui cas rn: 501919-59-1
M. Wt: 365.4 g/mol
InChI Key: HWNUSGNZBAISFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960434B2

Procedure details

A mixture of p-amino salicylic acid (102 mg, 0.67 mmol) and NaOH (27 mg, 0.67 mmol) in water (6 ml) was stirred at room temperature for 10 min until all of the solid material had dissolved. Na2CO3 (59 mg, 0.5561 mmol) was then added and the mixture cooled to 0° C. A solution of 2-chloro-2-oxoethyl-4-methylbenzenesulfonate (4, 200 mg, 0.8044 mmol) in THF (2 ml) was injected rapidly and the resulting solution allowed to warm to room temperature and stirred for 2 h. Then reaction mixture was poured into a separating funnel containing diethyl ether. The phases were separated and the aqueous phase washed with a further portion of diethyl ether. The aqueous phase was acidified to pH 1 by addition of 1N HCl solution and the product extracted into ethyl acetate. The ethyl acetate was washed twice with 1N HCl solution and the organic phase was dried (Na2SO4), filtered and the solvent removed in vacuo. The resulting pale yellow solid was triturated with chloroform leaving 1 as a white powder (155 mg, 63%). δH (400 MHz, DMSO) 2.37 (3H, s, Me), 4.68 (2H, s, CH2), 6.93 (1H, d, J=7.4 Hz, ArH), 7.17 (1H, s, ArH), 7.46 (2H, d, J=6.8 Hz, ArH), 7.69 (1H, d, J=7.4 Hz, ArH), 7.81 (2H, d, J=6.8 Hz, ArH), 10.32 (1H, s, NH); δc (100.6 MHz, DMSO) 21.8, 68.0, 107.0, 110.7, 128.5, 130.9, 131.7, 132.7, 144.5, 146.0, 162.8, 164.5, 172.2; MS (ES+) 366.0 (100%, [M+H]+), 388.0 (50%, [M+Na]+); (ion not detected in ES−).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
2-chloro-2-oxoethyl-4-methylbenzenesulfonate
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+].Cl[C:21]1[C:26](CC=O)=[C:25]([CH3:30])[CH:24]=[CH:23][C:22]=1[S:31]([O-:34])(=[O:33])=[O:32].C1C[O:38][CH2:37][CH2:36]1>O.C(OCC)C>[OH:11][C:4]1[CH:3]=[C:2]([NH:1][C:37](=[O:38])[CH2:36][O:34][S:31]([C:22]2[CH:21]=[CH:26][C:25]([CH3:30])=[CH:24][CH:23]=2)(=[O:32])=[O:33])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
27 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
59 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
2-chloro-2-oxoethyl-4-methylbenzenesulfonate
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1CC=O)C)S(=O)(=O)[O-]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min until all of the solid material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
ADDITION
Type
ADDITION
Details
was poured into a separating funnel
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase washed with a further portion of diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified to pH 1 by addition of 1N HCl solution
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed twice with 1N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solid was triturated with chloroform leaving 1 as a white powder (155 mg, 63%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1=C(C(=O)O)C=CC(=C1)NC(COS(=O)(=O)C1=CC=C(C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.